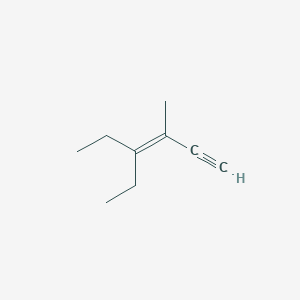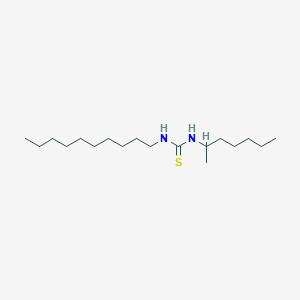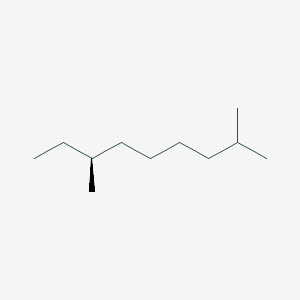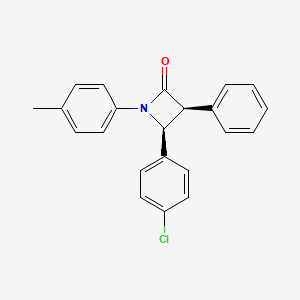
(3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one is a synthetic organic compound belonging to the azetidinone class. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of three distinct aromatic rings attached to the azetidinone core, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one typically involves the following steps:
Formation of the Azetidinone Core: The azetidinone core can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene.
Substitution Reactions: The aromatic rings are introduced through substitution reactions, where appropriate aryl halides react with the azetidinone core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the azetidinone core.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Aryl halides, bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
(3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4S)-4-(4-bromophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one: Similar structure with a bromine atom instead of chlorine.
(3S,4S)-4-(4-fluorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
(3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The specific arrangement of aromatic rings also contributes to its distinct properties compared to other azetidinone derivatives.
Propriétés
Numéro CAS |
62500-38-3 |
|---|---|
Formule moléculaire |
C22H18ClNO |
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
(3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one |
InChI |
InChI=1S/C22H18ClNO/c1-15-7-13-19(14-8-15)24-21(17-9-11-18(23)12-10-17)20(22(24)25)16-5-3-2-4-6-16/h2-14,20-21H,1H3/t20-,21+/m0/s1 |
Clé InChI |
CTMVRVJCDWLFNK-LEWJYISDSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N2[C@@H]([C@@H](C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
SMILES canonique |
CC1=CC=C(C=C1)N2C(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


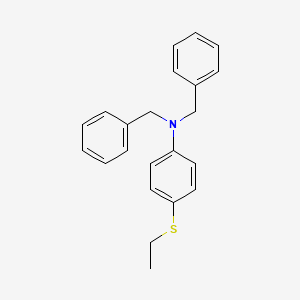
![1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene](/img/structure/B14513979.png)
![{5-[(4-Chlorophenoxy)methyl]-1-phenyl-1H-pyrrol-2-yl}methanol](/img/structure/B14513993.png)
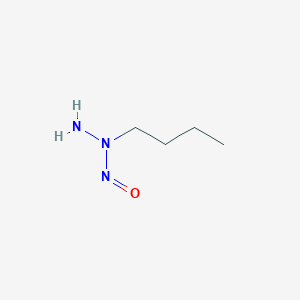
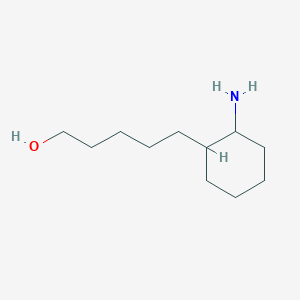
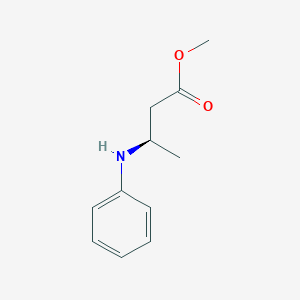

methanone](/img/structure/B14514008.png)
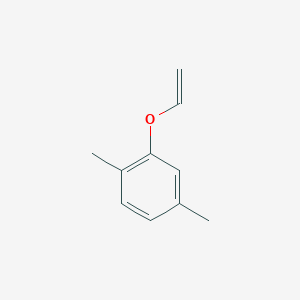
![1,1'-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene](/img/structure/B14514012.png)
